molecular formula C17H21N3O4 B11078668 1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester

1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B11078668
M. Wt: 331.4 g/mol
InChI Key: UIGODPXDWBZFNY-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid, amino, isobutyryl, and methoxyphenyl groups. Common reagents used in these reactions include hydrazines, carboxylic acids, and various catalysts. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 1H-Pyrazole-4-carboxylic acid derivatives
  • 3-Amino-1-isobutyryl-pyrazole derivatives
  • 5-(4-Methoxyphenyl)-pyrazole derivatives

These compounds may share some similarities in terms of their chemical reactivity and biological activities, but the specific combination of functional groups in this compound makes it unique.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-methylpropanoyl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H21N3O4/c1-5-24-17(22)13-14(11-6-8-12(23-4)9-7-11)20(19-15(13)18)16(21)10(2)3/h6-10H,5H2,1-4H3,(H2,18,19)

InChI Key

UIGODPXDWBZFNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)C(C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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